molecular formula C8H5F3N2 B2386712 3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1226874-95-8

3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2386712
CAS No.: 1226874-95-8
M. Wt: 186.137
InChI Key: OEYPDGGRZFTLDB-UHFFFAOYSA-N
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Description

3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile is a versatile chemical compound with the molecular formula C8H5F3N2. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a methyl group, and a trifluoromethyl group. Its unique structure makes it valuable in various scientific research applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves the reaction of appropriate pyridine derivatives with reagents that introduce the cyano, methyl, and trifluoromethyl groups. One common method involves the use of trifluoromethylation reagents and nitrile sources under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinecarboxamides or pyridineamines .

Scientific Research Applications

3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile is utilized in various scientific research applications:

    Pharmaceuticals: The compound serves as a building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Agrochemicals: It is used in the development of herbicides, insecticides, and fungicides due to its bioactive properties.

    Materials Science: The compound is employed in the design of advanced materials, including polymers and catalysts, owing to its unique electronic and steric properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may act by binding to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbonitrile, 3-methyl-4-(trifluoromethyl)-: This compound has a similar structure but with the trifluoromethyl group at the 4-position instead of the 5-position.

    3-Pyridinecarbonitrile, 2-methyl-5-(trifluoromethyl)-: Another similar compound with the methyl group at the 2-position.

Uniqueness

3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it valuable in various applications.

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c1-5-2-6(8(9,10)11)4-13-7(5)3-12/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYPDGGRZFTLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226874-95-8
Record name 3-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile
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